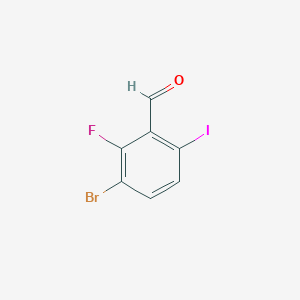

3-Bromo-2-fluoro-6-iodobenzaldehyde

Vue d'ensemble

Description

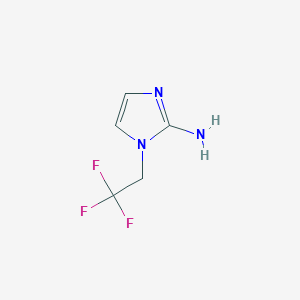

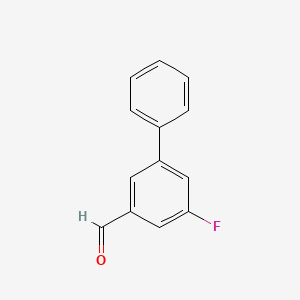

3-Bromo-2-fluoro-6-iodobenzaldehyde is a chemical compound with the CAS Number: 1935263-17-4 . It has a molecular weight of 328.91 . The IUPAC name for this compound is 3-bromo-2-fluoro-6-iodobenzaldehyde . It is a solid substance .

Molecular Structure Analysis

The InChI code for 3-Bromo-2-fluoro-6-iodobenzaldehyde is 1S/C7H3BrFIO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-3H . The InChI key is QZQYFBXUKRJCKN-UHFFFAOYSA-N .Applications De Recherche Scientifique

Catalysis and Synthesis

3-Bromo-2-fluoro-6-iodobenzaldehyde is a compound that can be utilized in various catalytic and synthetic applications, particularly in the formation of complex molecules through palladium-catalyzed cross-coupling reactions. For instance, derivatives of bromo and fluoro benzaldehydes have been extensively used as precursors in Heck and Suzuki reactions, which are pivotal for constructing biologically active compounds and materials with potential applications in medicine and materials science. These processes often involve the transformation of iodobenzaldehydes to more complex structures through reactions with palladium catalysts, leading to the formation of palladacycles. These palladacycles have shown to be highly effective in catalyzing the formation of arylated products under homogeneous conditions, demonstrating turnover numbers exceeding 10^6 in some cases (Rocaboy & Gladysz, 2003). Additionally, these catalytic processes suggest the involvement of palladium nanoparticles as the active catalysts, indicating a novel pathway for catalysis that could be harnessed for more efficient synthetic routes (Rocaboy & Gladysz, 2002).

Structural and Electronic Properties

Research into halogenated benzaldehydes, including compounds closely related to 3-Bromo-2-fluoro-6-iodobenzaldehyde, has also focused on their structural and electronic properties. Studies involving X-ray diffraction, vibrational spectroscopy, and density functional theory (DFT) simulations have provided insights into the molecular structure, stability, and electronic characteristics of these compounds. For example, investigations into the crystal structure and vibrational spectra of 2-fluoro-4-bromobenzaldehyde have offered valuable information on the impact of halogen substitution on molecular stability and electronic properties. These studies are crucial for understanding the reactivity and potential applications of halogenated benzaldehydes in various chemical transformations (Tursun et al., 2015).

Antimicrobial Applications

Further, the synthesis and characterization of compounds derived from bromo and fluoro benzaldehydes have been explored for their antimicrobial properties. Research into the synthesis of novel chromones and chlorochromones from bromo-2-fluorobenzaldehyde has revealed that these compounds exhibit antimicrobial activities. Such findings highlight the potential of halogenated benzaldehydes in contributing to the development of new antimicrobial agents, which is of significant interest in the context of increasing resistance to existing antibiotics (Jagadhani, Kundalikar, & Karale, 2014).

Propriétés

IUPAC Name |

3-bromo-2-fluoro-6-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFIO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQYFBXUKRJCKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Br)F)C=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-fluoro-6-iodobenzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-(4-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1450092.png)

![Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1450094.png)

![4-amino-7,7-dimethyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1450101.png)

![{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propyl}-carbamic acid tert-butyl ester](/img/structure/B1450108.png)

![3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1450109.png)